1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone
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Overview
Description
1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO4 It is a brominated derivative of hydroxyacetophenone and is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone can be synthesized through the bromination of 2-hydroxy-5-nitroacetophenone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, catalysts (palladium on carbon), sodium borohydride, solvents (methanol, ethanol).
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Ketones or aldehydes.
Scientific Research Applications
1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine, hydroxyl, and nitro groups allows for various interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
- 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone
- 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone
- 1-(3-Bromo-2-hydroxy-4-nitrophenyl)ethanone
Comparison: 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone is unique due to the specific positioning of the bromine, hydroxyl, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the nitro group in the para position relative to the hydroxyl group, for example, can significantly affect its electronic properties and reactivity compared to isomers with different substituent positions.
Properties
IUPAC Name |
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(10(13)14)3-7(9)8(6)12/h2-3,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPQONVDLVCQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-97-0 |
Source
|
Record name | 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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